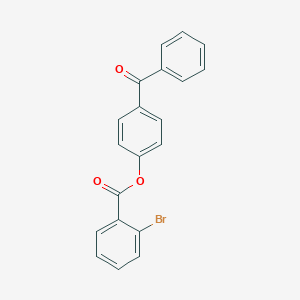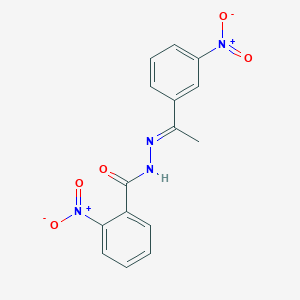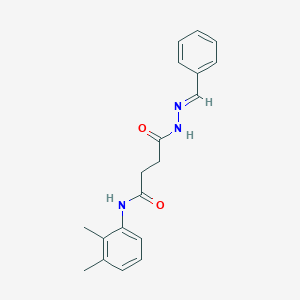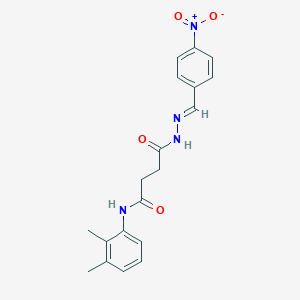
1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is a biochemical used for proteomics research . It has a molecular formula of C12H13N3O2 and a molecular weight of 231.25 .
Molecular Structure Analysis
The molecular structure of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . The benzyl group is attached to one of the carbon atoms of the pyrazole ring .Chemical Reactions Analysis
Pyrazoles, including 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a wide range of chemical reactions, but the specific reactions would depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole has a molecular weight of 231.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require more detailed information or experimental data.Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
Pyrazole derivatives, including 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of biological activities, acting as potent agents against various bacterial and fungal strains. The nitro group in particular enhances these properties, making these compounds valuable in the development of new antimicrobial drugs .
Agricultural Chemistry: Pesticides
In agriculture, pyrazole derivatives serve as key components in the synthesis of pesticides. Their structural versatility allows for the creation of compounds that are effective against a wide range of agricultural pests. The benzyl and nitro substituents in 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole can be tailored to target specific pests, improving crop protection and yield .
Organic Synthesis: Catalysts
The pyrazole core is often used in catalysis due to its ability to stabilize transition states and intermediates in various organic reactions. 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole can act as a ligand for metal catalysts, enhancing the efficiency and selectivity of synthetic processes .
Pharmaceuticals: Anti-inflammatory and Analgesic Drugs
Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects. They can inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the treatment of chronic inflammatory diseases. The substitution pattern on the pyrazole ring, such as the benzyl and nitro groups, plays a significant role in modulating these biological activities .
Material Science: Organic Semiconductors
The electronic properties of pyrazole derivatives make them suitable for use in organic semiconductor materials. These compounds can be used in the design of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The nitro group in 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole can influence the electron-accepting abilities, which is critical for the performance of these materials .
Biochemistry: Enzyme Inhibition
Pyrazole derivatives are known to act as enzyme inhibitors, which is vital for the development of drugs targeting specific metabolic pathways. The structural features of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole can be optimized to bind to the active sites of enzymes, thereby modulating their activity in a controlled manner .
Orientations Futures
Pyrazoles, including 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability . They have potential applications as metal-free detonating substances .
Mécanisme D'action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that compounds with similar structures have been known to undergo reactions at the benzylic position , which could potentially influence their interaction with their targets.
Biochemical Pathways
Benzylic compounds are known to react via sn1 or sn2 pathways, depending on the nature of the halide .
Action Environment
Similar compounds have been noted for their thermal stability , suggesting that this compound may also exhibit stability under various environmental conditions.
Propriétés
IUPAC Name |
1-benzyl-3,5-dimethyl-4-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-12(15(16)17)10(2)14(13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFMBDPEXBOSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-Methylbenzoyl)oxy]-1-naphthyl 3-methylbenzoate](/img/structure/B386394.png)
![3-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B386395.png)
![[2-[(E)-(dimethylhydrazinylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B386397.png)
![N-(3-chloro-4-methylphenyl)-N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B386398.png)


![4-[2-(3-bromobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386410.png)
![3-[(4-Chloroanilino)methyl]-5-(2,6-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386411.png)
![N-(2,3-dimethylphenyl)-4-[2-(4-iodobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B386413.png)


![4-[2-(3-bromobenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-4-oxobutanamide](/img/structure/B386417.png)